molecular formula C15H10F2O6 B15001973 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one

Cat. No.: B15001973
M. Wt: 324.23 g/mol
InChI Key: QSASSMNMYBONBZ-UHFFFAOYSA-N
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Description

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a synthetic organic compound belonging to the furochromene family This compound is characterized by its unique structure, which includes a furochromene core with difluoroacetyl and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one can be achieved through a multi-step process. One common method involves the Vilsmeier–Haack reaction, which is used to introduce the formyl group into the furochromene core. The starting material, 6-acetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one, is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Enamines and Enaminones: Formed from nucleophilic substitution reactions.

    Oxidized Derivatives: Products of oxidation reactions.

    Polycyclic Compounds: Resulting from cycloaddition reactions.

Scientific Research Applications

6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one involves its interaction with various molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of specific enzymes or receptors. The furochromene core may interact with DNA or proteins, affecting cellular processes such as replication and transcription .

Properties

Molecular Formula

C15H10F2O6

Molecular Weight

324.23 g/mol

IUPAC Name

6-(2,2-difluoroacetyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C15H10F2O6/c1-20-11-6-3-4-22-12(6)14(21-2)13-8(11)9(18)7(5-23-13)10(19)15(16)17/h3-5,15H,1-2H3

InChI Key

QSASSMNMYBONBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C(=O)C(F)F

Origin of Product

United States

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